
N-(2-fluoro-3-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a fluorinated phenyl group, an indolizine group, and a carboxamide group. Fluorinated phenyl groups are common in many pharmaceuticals and agrochemicals due to their unique properties . Indolizine is a nitrogen-containing heterocycle and is found in many biologically active compounds. Carboxamides are also common in pharmaceuticals and exhibit a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fluorinated phenyl, indolizine, and carboxamide groups. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the fluorinated phenyl, indolizine, and carboxamide groups. Fluorinated compounds are often quite stable and resistant to reactions . The indolizine and carboxamide groups could potentially participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Fluorinated compounds tend to have high stability and low reactivity. The presence of the indolizine and carboxamide groups could also influence properties like solubility and acidity .Applications De Recherche Scientifique
Antimicrobial Activity
Research on structurally related compounds demonstrates potential antimicrobial applications. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule, showing antifungal and antibacterial activities, suggesting that fluoro-containing compounds could play a significant role in developing new antimicrobial agents Patel & Patel, 2010.
Synthesis of Fluorinated Heterocyclic Compounds
Shi et al. (1996) utilized the ester of 2-fluoro-3-methoxyacrylic acid for the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones, showcasing the versatility of fluorinated compounds in synthesizing a wide range of heterocyclic compounds Shi, Wang, & Schlosser, 1996.
Inhibitors for Met Kinase Superfamily
Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, highlighting the critical role of fluoro-containing compounds in the development of selective enzyme inhibitors Schroeder et al., 2009.
Antitumor Activity
The synthesis and evaluation of N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides by Rewcastle et al. (1987) demonstrated the potential of fluorine-substituted compounds in antitumor drug development, with certain derivatives showing high efficacy against tumor models in mice Rewcastle, Denny, & Baguley, 1987.
Synthesis of Fluorinated Pyrazoles
Volle and Schlosser (2000) explored fluorine-sacrificial cyclizations as a method to access 5-fluoropyrazoles, illustrating the importance of fluorinated intermediates in the synthesis of fluorinated heterocycles Volle & Schlosser, 2000.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-fluoro-3-(trifluoromethyl)phenyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O3/c1-26-12-8-13(24)23-7-3-6-11(23)14(12)16(25)22-10-5-2-4-9(15(10)18)17(19,20)21/h2,4-5,8H,3,6-7H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUUGCJHLCCRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC(=C3F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-3-(trifluoromethyl)phenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

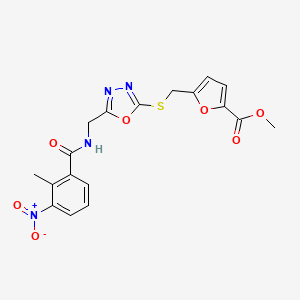
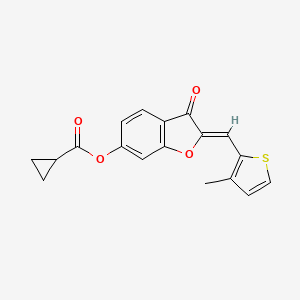
![N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B2423523.png)
![(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2423527.png)
![Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2423529.png)
![4-(4-chlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2423531.png)
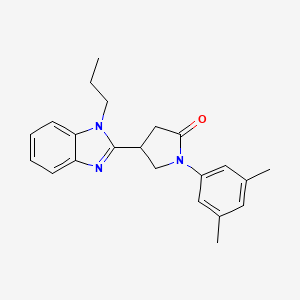
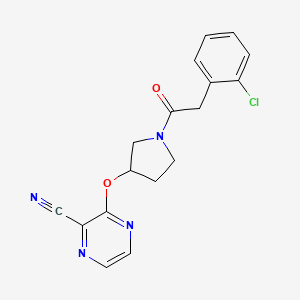

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2423537.png)
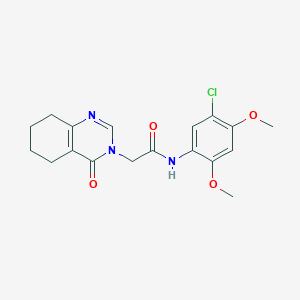
![7-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423540.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2423541.png)
